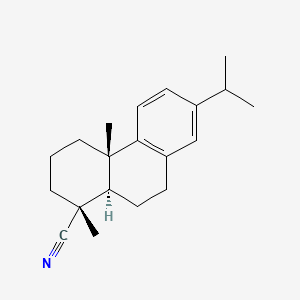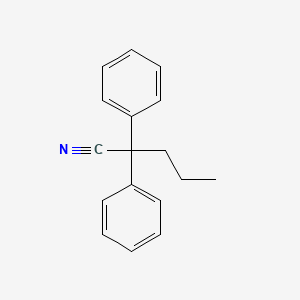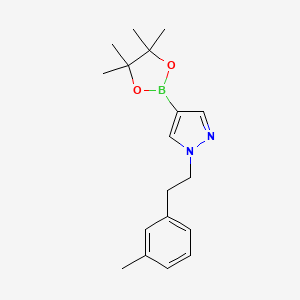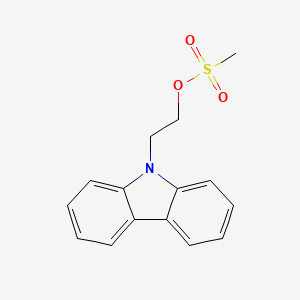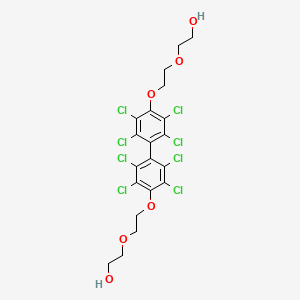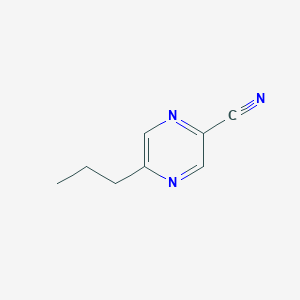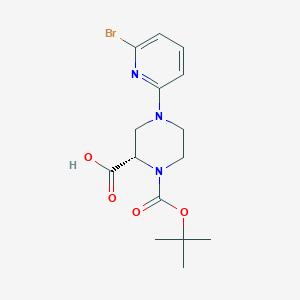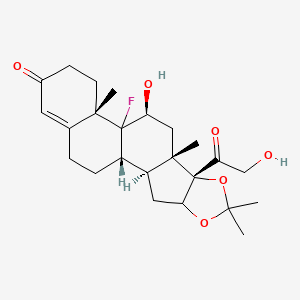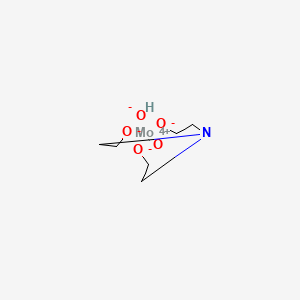
Hydroxy((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')oxomolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum is a complex compound that features molybdenum as its central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’‘)oxomolybdenum typically involves the reaction of molybdenum precursors with 2,2’,2’‘-nitrilotris(ethanol) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The molybdenum precursor, often molybdenum trioxide or ammonium molybdate, is dissolved in a suitable solvent, and 2,2’,2’'-nitrilotris(ethanol) is added slowly with constant stirring. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the molybdenum center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield molybdenum(VI) complexes, while reduction reactions may produce molybdenum(IV) or molybdenum(II) species.
Scientific Research Applications
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and reduction processes.
Biology: The compound’s potential as an enzyme mimic is being explored, particularly in the context of molybdenum-containing enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of advanced materials, such as coatings and catalysts for industrial processes.
Mechanism of Action
The mechanism by which Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can interact with molecular targets through redox reactions, where the molybdenum center undergoes changes in oxidation state. These interactions can influence various biochemical pathways and processes, making the compound useful in both catalytic and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-nitrilotris((E)-1-(2-hydroxyphenyl)-N-ethylmethanimine)manganese(III): This compound features manganese as the central metal atom and has similar coordination chemistry.
Mercury, (aminophenyl)hydroxy-, compd. with 2,2’,2’'-nitrilotris(ethanol): This compound involves mercury and has different applications and properties.
Uniqueness
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum is unique due to its specific coordination environment and the presence of molybdenum, which imparts distinct redox properties and catalytic activity
Properties
CAS No. |
19663-15-1 |
|---|---|
Molecular Formula |
C6H13MoNO5 |
Molecular Weight |
275.12 g/mol |
IUPAC Name |
2-[bis(2-oxidoethyl)amino]ethanolate;oxomolybdenum(4+);hydroxide |
InChI |
InChI=1S/C6H12NO3.Mo.H2O.O/c8-4-1-7(2-5-9)3-6-10;;;/h1-6H2;;1H2;/q-3;+4;;/p-1 |
InChI Key |
WSELHWQTASTGFR-UHFFFAOYSA-M |
Canonical SMILES |
C(C[O-])N(CC[O-])CC[O-].[OH-].O=[Mo+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


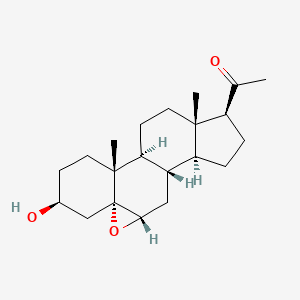

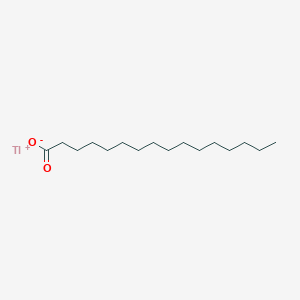
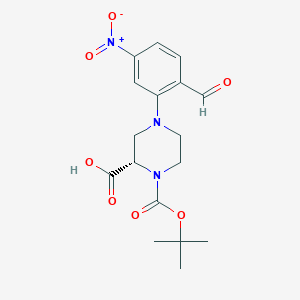
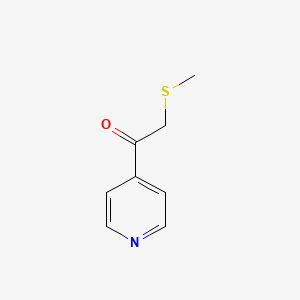
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
